Penupogenin
Description
Penupogenin is a C-21 steroidal aglycone belonging to the pregnane glycoside family, primarily isolated from plants in the genus Cynanchum (Asclepiadaceae) and related species. Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.65 g/mol and a melting point of 145–150°C . Structurally, it features a pregn-5-ene skeleton with hydroxyl groups at positions C-3, C-8, C-12, C-14, C-17, and C-20, along with a cinnamate ester at C-12 .
This compound is pharmacologically significant due to its presence in traditional medicinal plants, such as Cynanchum sibiricum and C. bungei, which are used for anti-inflammatory, antitumor, and neuroprotective purposes in ethnomedicine . Its isolation and characterization have been extensively documented in phytochemical studies, particularly in the context of bioactive steroid glycosides .
Properties
CAS No. |
27526-87-0 |
|---|---|
Molecular Formula |
C30H40O7 |
Molecular Weight |
512.64 |
IUPAC Name |
[(3S,8S,9R,10R,12R,13R,14R,17S)-3,8,14,17-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,19,22-24,31-32,34-36H,12-18H2,1-3H3/b10-9+/t19-,22+,23-,24-,26+,27-,28-,29+,30-/m1/s1 |
InChI Key |
CSSZPOBBUXFMAA-UPPMJXABSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Penupogenin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogous Compounds
| Compound | Core Skeleton | Functional Groups | Key Modifications |
|---|---|---|---|
| This compound | Pregn-5-ene | C-12 cinnamate, C-20 hydroxyl | 6 hydroxyl groups, 1 cinnamate ester |
| Caudatin | Pregn-5-ene | C-12 acetyl/cinnamate, C-20 carbonyl | Lacks C-8 hydroxyl |
| Gagamine | Pregn-5-ene | C-12 hydroxyl, C-20 hydroxyl | No ester groups |
| Metaplexigenin | Pregn-5-ene | C-12 acetyl, C-20 carbonyl | Similar to caudatin but with C-8 hydroxyl |
| 20-Cinnamoylsarcostin | Pregn-5-ene | C-12 cinnamate, C-20 cinnamate | Dual cinnamate esters |
Key Observations :
- C-20 Position : this compound and gagamine feature a hydroxyl group at C-20, while caudatin and metaplexigenin have a carbonyl group at this position .
- Esterification : this compound is distinguished by a cinnamate ester at C-12, whereas 20-cinnamoylsarcostin has additional esterification at C-20 .
- Oxidation State : Metaplexigenin shares the C-8 hydroxyl with this compound but lacks the C-14 hydroxyl present in the latter .
Pharmacological Activity Comparison
Key Findings :
- Potency : Caudatin exhibits higher cytotoxicity than this compound, likely due to its C-20 carbonyl group enhancing membrane permeability .
- Ester Role : The C-12 cinnamate in this compound contributes to its moderate anti-inflammatory effects, as seen in Cynanchum extracts .
- Structural-Activity Relationship : The absence of ester groups in gagamine correlates with its low bioactivity .
Key Insights :
- Genus Specificity : this compound is abundant in Cynanchum species, while gagamine is more common in Marsdenia and Adelostemma .
- Biosynthesis: this compound and caudatin derive from cholesterol via pregnenolone intermediates, but this compound undergoes additional hydroxylation and esterification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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